molecular formula C19H25N7O2S B2577856 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide CAS No. 2034544-08-4

2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Cat. No.: B2577856
CAS No.: 2034544-08-4
M. Wt: 415.52
InChI Key: SLDWQFDXTPGIQD-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic small molecule featuring a nicotinamide scaffold linked to a 1,3,5-triazine core. The triazine ring is substituted with a morpholino group (at position 4) and a pyrrolidinyl group (at position 6), while the methylthio (-SMe) group at the pyridine ring may enhance lipophilicity and bioavailability. This compound is structurally analogous to derivatives investigated for anticancer activity, particularly those targeting p53-MDM2 interactions or inducing apoptosis .

Properties

IUPAC Name

2-methylsulfanyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-29-17-14(5-4-6-20-17)16(27)21-13-15-22-18(25-7-2-3-8-25)24-19(23-15)26-9-11-28-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWQFDXTPGIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a nicotinamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N7O2SC_{19}H_{25}N_{7}O_{2}S, with a molecular weight of 415.52 g/mol. The structure includes a morpholine ring, a pyrrolidine moiety, and a triazine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H25N7O2S
Molecular Weight415.52 g/mol
Purity≥ 95%

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, related nicotinamide derivatives have shown potential in modulating thrombus formation through mechanisms involving prostacyclin synthesis and cyclooxygenase activity .

Case Studies

  • Anti-inflammatory Effects : In studies involving skin inflammation models, nicotinamide derivatives demonstrated the ability to reduce inflammatory responses significantly. This suggests that This compound may similarly influence inflammatory pathways.
  • Anti-thrombotic Activity : A study on related compounds highlighted their capacity to inhibit platelet aggregation and promote thrombolysis in vivo. This effect was linked to the modulation of cyclooxygenase enzymes and subsequent prostacyclin production . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-thrombotic properties.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammation in models
Anti-thromboticInhibition of platelet aggregation; thrombolytic effects

Research Findings

Recent investigations into the pharmacological profile of nicotinamide derivatives have revealed their potential as therapeutic agents. Specifically, This compound has been studied for its effects on conditions like rough skin disease and other dermatological disorders. The compound's ability to modulate cellular pathways involved in inflammation and thrombosis positions it as a candidate for further clinical exploration.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to understand interactions at the molecular level.
  • Clinical trials to evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The compound shares structural similarities with several 1,3,5-triazine derivatives (e.g., Table 1 ). Key differences lie in substituents on the triazine ring and the sulfonamide/nicotinamide moieties:

Compound Name R1 (Triazine Position 4) R2 (Triazine Position 6) Biological Activity (IC50) Target Pathway
2-(Methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide Morpholino Pyrrolidin-1-yl Not reported (hypothetical) Potential p53/MDM2 inhibition
2-[(4-Amino-6-(3,5-bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 144) 3,5-bis(CF3)Benzyl Amino 3.6–5.2 µM (HCT-116, MCF-7, HeLa) p53-independent apoptosis
N-(4-Fluorophenyl)-6-(3-(2-methylthiazol-4-yl)benzylthio)-nicotinamide (Compound 39) 4-Fluorophenyl 2-Methylthiazole 69.2% purity (DPP-4 inhibition) Antidiabetic (DPP-4)
2-{[4-Amino-6-(4-(2-fluorophenyl)piperazin-1-yl)-1,3,5-triazin-2-yl]methylthio}-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 21) 4-(2-Fluorophenyl)piperazine Amino Not quantified (cytotoxicity) Anticancer

Key Observations :

  • Triazine Substitutions: Morpholino and pyrrolidinyl groups (target compound) may enhance solubility and receptor binding compared to bulkier substituents like 3,5-bis(trifluoromethyl)benzyl (Compound 144) .
  • Activity: Derivatives with trifluoromethylbenzyl groups exhibit potent cytotoxicity (IC50 < 10 µM), suggesting electron-withdrawing substituents improve anticancer activity. The target compound’s morpholino group (electron-rich) may reduce potency but improve pharmacokinetics .
  • Mechanism : Compounds like 144 induce p53-independent apoptosis, while analogs with imidazolidin-2-ylidene moieties (e.g., Compound 48) arrest the cell cycle in G0/G1 or G2/M phases . The target compound’s nicotinamide moiety could modulate NAD+-dependent pathways, differing from sulfonamide-based analogs.

Mechanistic Insights from Analogous Compounds

Anticancer Activity

Triazine derivatives with sulfonamide/nicotinamide linkers exhibit cytotoxicity via:

  • p53/MDM2 Interaction Inhibition : Analogous compounds (e.g., 144) disrupt MDM2-p53 binding, stabilizing p53 and activating apoptosis .
  • Cell Cycle Arrest : Compounds 48 and 140 induce G0/G1 or G2/M arrest, independent of p53 status .
  • Selectivity: Derivatives with 4-trifluoromethylbenzyl groups show selectivity indices >10 against HaCaT (non-cancerous) cells, suggesting low off-target toxicity .
Antidiabetic Activity

Sulfonamide-triazine-thiazole hybrids (e.g., Compound 8h) inhibit DPP-4 (IC50 = 0.8 nM), highlighting the scaffold’s versatility. The target compound’s nicotinamide group may lack DPP-4 affinity but could target NAD+-dependent enzymes .

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